1-[1-(Aminomethyl)-3-methylcyclopentyl]ethan-1-OL
Description
Properties
Molecular Formula |
C9H19NO |
|---|---|
Molecular Weight |
157.25 g/mol |
IUPAC Name |
1-[1-(aminomethyl)-3-methylcyclopentyl]ethanol |
InChI |
InChI=1S/C9H19NO/c1-7-3-4-9(5-7,6-10)8(2)11/h7-8,11H,3-6,10H2,1-2H3 |
InChI Key |
UGCJRZAANLCKHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C1)(CN)C(C)O |
Origin of Product |
United States |
Preparation Methods
Reductive Amination Approach
Principle:
Reductive amination converts a carbonyl compound (aldehyde or ketone) to an amine by reacting it with ammonia or a primary/secondary amine, forming an imine intermediate, which is subsequently reduced to the amine.
Application to the Target Compound:
- Start with 1-(3-methylcyclopentyl)ethan-1-one (a ketone with the cyclopentyl ring, methyl at position 3, and ethan-1-one substituent at position 1).
- React with formaldehyde or an equivalent source of the aminomethyl group under reductive amination conditions.
- Use ammonia or an amine source to form an imine intermediate at the 1-position.
- Reduce the imine using hydride reagents such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) to yield the aminomethyl substituent.
- Solvent: Methanol or ethanol
- pH: Slightly acidic to neutral to favor imine formation
- Temperature: Ambient to mild heating (25–50 °C)
- Reducing agent: NaBH3CN or catalytic hydrogenation (H2/Pd or Ni)
- High selectivity for primary or secondary amines
- Mild reaction conditions
- Compatibility with sensitive functional groups such as hydroxyls
Mechanism Summary:
- Nucleophilic attack of ammonia on the ketone carbonyl forms a carbinolamine intermediate.
- Dehydration to imine (Schiff base).
- Hydride transfer reduces imine to amine.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Reductive Amination | 1-(3-methylcyclopentyl)ethan-1-one | Ammonia/formaldehyde, NaBH3CN or catalytic H2 | Mild, selective amine formation | Requires ketone precursor |
| Hydroamination | Cyclopentyl alkene derivative | Iridium catalyst, directing group, amine source | Regioselective, direct amination | Requires catalyst, directing group |
| Nucleophilic Substitution | 1-(halomethyl)-3-methylcyclopentane | Ammonia or amine, polar aprotic solvent | Simple, direct substitution | Possible side reactions |
| Curtius Rearrangement | Cyclopentyl carboxylic acid | SOCl2, NaN3, heat, water | Stereospecific amine introduction | Multi-step, requires azide handling |
In-Depth Research Findings and Notes
- The reductive amination method is the most widely used for synthesizing amine-alcohol compounds due to its efficiency and mild conditions.
- Transition metal-catalyzed hydroamination has emerged as a powerful tool for regioselective amine installation on cyclic olefins, including cyclopentane derivatives, enabling anti-Markovnikov selectivity when directed properly.
- The Curtius rearrangement offers a route from carboxylic acids to amines but involves handling potentially hazardous azides and multiple steps.
- The stereochemical outcomes depend on the starting material and reaction conditions; controlling stereochemistry at the cyclopentyl ring is crucial for biological activity if relevant.
- The compound's physical properties (e.g., molecular weight 157.25 g/mol, polar surface area 46.3 Ų) indicate moderate polarity compatible with aqueous-organic reaction media.
Chemical Reactions Analysis
1-[1-(Aminomethyl)-3-methylcyclopentyl]ethan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[1-(Aminomethyl)-3-methylcyclopentyl]ethan-1-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Mechanism of Action
The mechanism of action of 1-[1-(Aminomethyl)-3-methylcyclopentyl]ethan-1-OL involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the hydroxyl group can participate in hydrogen bonding and other polar interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features, synthesis methods, and properties of 1-[1-(Aminomethyl)-3-methylcyclopentyl]ethan-1-OL with related compounds:
Key Findings from Comparative Analysis
Steric and Electronic Effects
- Aromatic vs. Aliphatic Substituents: Compounds like 1-(3-nitrophenyl)ethan-1-ol (aromatic nitro group) exhibit strong electronic effects, enhancing reactivity in catalytic reductions . In contrast, the target compound’s aliphatic cyclopentane and aminomethyl groups likely reduce conjugation, favoring nucleophilic reactions or hydrogen bonding.
Physicochemical Properties
- Fluorinated Analogs: Compounds like 1-(3-((2,3,3,3-tetrafluoro-2-((1,1,1,3,3,3-hexafluoropropan-2-yl)oxy)propyl)amino)phenyl)ethan-1-one () exhibit enhanced stability due to fluorine atoms but require specialized synthesis conditions (e.g., hexafluoropropanol) .
Biological Activity
1-[1-(Aminomethyl)-3-methylcyclopentyl]ethan-1-OL is an organic compound with the molecular formula C₉H₁₉NO, characterized by its unique structural features, including an aminomethyl group attached to a cyclopentyl ring and an ethanol moiety. This compound has garnered attention for its potential biological activities and interactions with various biomolecules, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
Key Features:
- Aminomethyl Group: Facilitates hydrogen bonding and electrostatic interactions.
- Cyclopentyl Ring: Contributes to the compound's unique chemical reactivity.
- Hydroxyl Group: Participates in polar interactions, enhancing solubility and reactivity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The mechanism of action involves:
- Hydrogen Bonding: The aminomethyl group forms hydrogen bonds with target biomolecules.
- Electrostatic Interactions: These interactions modulate the activity of enzymes and receptors, potentially influencing various biological pathways.
Biological Activity
Research indicates that this compound exhibits notable biological activity, including:
- Enzyme Modulation: Preliminary studies suggest that the compound may influence enzymatic activity, which is crucial for metabolic processes.
- Receptor Binding: Investigations into its binding affinity with various receptors indicate potential therapeutic applications in pharmacology .
Case Studies
Several studies have explored the biological implications of this compound:
-
Pharmacological Potential:
- Research has indicated that this compound could serve as a precursor in the synthesis of therapeutic agents, particularly in drug development targeting neurological disorders.
- Binding Affinity:
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Molecular Formula | Key Differences |
|---|---|---|
| 1-(Aminomethyl)cyclopropylmethanol | C₉H₁₉NO | Lacks methyl group on cyclopentyl ring |
| 2-[1-(Aminomethyl)-2-methylcyclopentyl]ethanol | C₉H₁₉NO | Different position for aminomethyl group |
| 1-[1-(Aminomethyl)-3-methylcyclohexyl]ethan-1-OL | C₁₁H₂₃NO | Features a cyclohexyl instead of cyclopentyl ring |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
